molecular formula C9H16O2S B1279175 Ethyl 2-(thian-4-yl)acetate CAS No. 218624-29-4

Ethyl 2-(thian-4-yl)acetate

Cat. No. B1279175
M. Wt: 188.29 g/mol
InChI Key: WGKQUBVOAJZQCS-UHFFFAOYSA-N
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Description

Ethyl 2-(thian-4-yl)acetate is a compound that has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in different fields such as pharmaceuticals and materials science. The compound is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and an ethyl acetate group.

Synthesis Analysis

The synthesis of ethyl 2-(thian-4-yl)acetate derivatives has been explored through various methods. For instance, the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates was achieved by reacting N-arylthiazole-2-amines with ethyl chloroacetate using NaH as a base in THF, which resulted in a series of novel compounds with promising biological activities . Another study reported the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate through a computational study using density functional theory (DFT) . Additionally, the synthesis of related compounds such as ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates was performed in a single pot, showcasing the versatility of the thiazole moiety in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of ethyl 2-(thian-4-yl)acetate derivatives has been determined using various spectroscopic techniques and computational methods. X-ray diffraction studies have been used to determine the crystal structure of these compounds, revealing details such as the conformation of the thioamide moiety and the presence of intra- and intermolecular hydrogen bonds that stabilize the structure . Spectroscopic analyses, including FT-IR, FT-Raman, and NMR, have provided further insights into the molecular structure and the electronic properties of the compounds .

Chemical Reactions Analysis

Ethyl 2-(thian-4-yl)acetate and its derivatives participate in various chemical reactions, which have been explored to synthesize novel compounds with potential biological activities. For example, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate led to the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates . The reactivity of the thiazole ring has also been utilized in the synthesis of anti-aggregation active compounds containing thietanyl and dioxothietanyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(thian-4-yl)acetate derivatives have been extensively studied. Thermal analyses such as TGA and DSC have been used to evaluate the thermal stability of these compounds, indicating that they are stable above certain temperatures . Computational studies have provided quantum chemical parameters and insights into the electronic properties, such as HOMO and LUMO energies, which suggest that charge transfer occurs within the molecule . The solvate structures of related compounds like ethyl acetate have also been analyzed, revealing a preference for the trans over the gauche isomer and a high degree of hidden disorder .

Scientific Research Applications

Thiazole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Thiazole derivatives have been studied for their diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Methods of Application : The methods of application vary depending on the specific derivative and its intended use. For example, they can be synthesized and tested in vitro or in vivo for their biological activities .
  • Results or Outcomes : The results have shown that thiazole derivatives can have potent biological activities with lesser side effects .

Ethyl Acetate

  • Scientific Field : Biotechnology
  • Summary of Application : Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes .
  • Methods of Application : Microbial synthesis of ethyl acetate could become an interesting alternative. The formation of esters as aroma compounds in food has been repeatedly reviewed .
  • Results or Outcomes : The microbial formation of carboxylic-acid esters has been repeatedly reviewed. Plenty of various esters are formed where ethyl esters and acetate esters are clearly predominating .

properties

IUPAC Name

ethyl 2-(thian-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKQUBVOAJZQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456887
Record name Ethyl 2-(thian-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(thian-4-yl)acetate

CAS RN

218624-29-4
Record name Ethyl 2-(thian-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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